molecular formula C11H8BrCl B6205312 2-(bromomethyl)-3-chloronaphthalene CAS No. 99867-10-4

2-(bromomethyl)-3-chloronaphthalene

Cat. No.: B6205312
CAS No.: 99867-10-4
M. Wt: 255.5
InChI Key:
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Description

2-(Bromomethyl)-3-chloronaphthalene is an organic compound with the molecular formula C11H8BrCl It is a derivative of naphthalene, where the naphthalene ring is substituted with a bromomethyl group at the second position and a chlorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-3-chloronaphthalene typically involves the bromination of 3-chloronaphthalene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 2-(methyl)-3-chloronaphthalene using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

Major Products:

  • Substitution reactions yield various substituted naphthalenes.
  • Oxidation reactions produce naphthaldehydes or naphthoic acids.
  • Reduction reactions yield methyl-substituted naphthalenes.

Scientific Research Applications

2-(Bromomethyl)-3-chloronaphthalene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

    Agrochemicals: Intermediate for the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-3-chloronaphthalene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    2-(Bromomethyl)naphthalene: Lacks the chlorine substituent, leading to different reactivity and applications.

    3-Chloronaphthalene:

    2-(Chloromethyl)-3-bromonaphthalene: Similar structure but with reversed positions of bromine and chlorine, leading to different reactivity patterns.

Uniqueness: 2-(Bromomethyl)-3-chloronaphthalene is unique due to the presence of both bromine and chlorine substituents on the naphthalene ring, which provides a distinct set of reactivity and applications compared to its analogs.

Properties

CAS No.

99867-10-4

Molecular Formula

C11H8BrCl

Molecular Weight

255.5

Purity

95

Origin of Product

United States

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